molecular formula C24H18N2O6S B2658929 2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide CAS No. 902520-96-1

2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide

Cat. No. B2658929
CAS RN: 902520-96-1
M. Wt: 462.48
InChI Key: UOIKUZLNLATUJL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a phenylsulfonyl group attached at the 7th position and an acetamide group at the 2nd position of the quinoline ring. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex fused ring system characteristic of quinolines, with additional functional groups attached. These groups could potentially influence the compound’s overall shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The phenylsulfonyl and acetamide groups could potentially undergo various substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall polarity would determine properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antitumor Activity

The synthesized compound (VII) demonstrated remarkable antitumor activity, even surpassing that of the positive control group (berberine). It was tested against three human cancer cell lines: HCT-116, Hela, and A549. The cytotoxicity evaluation revealed that compound (VII) outperformed the positive control, highlighting its potential as an antitumor agent .

Antibacterial Properties

Compound (V-X) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it had an inhibitory effect on Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 8739). Its antibacterial potency was approximately 1–4 times that of amoxicillin and 1–2 times that of ciprofloxacin. The most effective compounds were (VII) and (X), which displayed 4-fold and 2-fold higher antibacterial activity, respectively, compared to amoxicillin and ciprofloxacin .

Potential as an Anti-Malarial Agent

Quinoline derivatives have been explored for their anti-malarial properties. While further studies are needed, this compound’s structural similarity to quinoline derivatives suggests potential in combating malaria parasites .

Anti-Inflammatory Effects

Quinoline derivatives, including this compound, have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for therapeutic development .

Antioxidant Properties

Although specific data on this compound’s antioxidant effects are not available in the provided literature, quinoline derivatives in general have demonstrated antioxidant activity. Further investigations could reveal its potential in this area .

Chemical Synthesis Intermediates

Beyond its pharmacological applications, this compound serves as an important intermediate in chemical synthesis. Researchers can leverage its unique structure for designing novel derivatives with enhanced properties .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism would depend on its interactions with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .

properties

IUPAC Name

2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6S/c27-23(25-16-7-3-1-4-8-16)14-26-13-22(33(29,30)17-9-5-2-6-10-17)24(28)18-11-20-21(12-19(18)26)32-15-31-20/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIKUZLNLATUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide

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